molecular formula C15H20N4O B2500760 1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one CAS No. 168209-96-9

1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one

Cat. No.: B2500760
CAS No.: 168209-96-9
M. Wt: 272.352
InChI Key: TUQOPPPGGIOROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one is a synthetic small molecule featuring a benzotriazole moiety fused with a piperidin-2-one scaffold. This specific architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. The 1H-benzotriazole pharmacophore is recognized as a versatile and privileged structure in biomedical research, demonstrating a wide spectrum of biological activities . Benzotriazole derivatives have been extensively investigated as core structural components in molecules with documented antimicrobial, antiprotozoal, and antitumor properties, and they often serve as effective bioisosteric replacements for other heterocyclic systems . The piperidin-2-one ring is a common feature in numerous biologically active compounds and pharmaceuticals, often contributing to significant pharmacological profiles. Researchers can utilize this compound as a key building block for the synthesis of more complex polyfunctionalized, multitarget-directed ligands. It is suitable for exploring structure-activity relationships (SAR), constructing compound libraries for high-throughput screening, and developing potential therapeutic agents for various diseases. The product is provided strictly for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[1-(benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11(2)15(18-10-6-5-9-14(18)20)19-13-8-4-3-7-12(13)16-17-19/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQOPPPGGIOROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N1CCCCC1=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one is a compound that incorporates a benzotriazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C16H20N4O\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}

This structure includes a piperidine ring linked to a benzotriazole moiety, which is integral to its biological activity. The presence of the benzotriazole structure is significant due to its ability to engage in various interactions with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes. For instance, derivatives of benzotriazole have been evaluated for their inhibitory effects on the helicase activity of hepatitis C virus (HCV) and other related viruses. Specific alkyl derivatives exhibited IC50 values around 6.5 µM against HCV helicase when DNA was used as a substrate .
  • Antimicrobial Activity : Compounds containing the benzotriazole moiety have demonstrated antimicrobial properties. Studies have indicated that modifications to the benzotriazole structure can enhance activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 µg/mL to 25 µg/mL .

Biological Activity Data Table

Biological Activity Effect Concentration Tested Reference
HCV Helicase InhibitionIC50 = 6.5 µMDNA as substrate
Antifungal ActivityMIC = 12.5 - 25 µg/mL for A. nigerVarious concentrations
Antiparasitic Activity>50% inhibition against T. cruzi25 - 50 µg/mL

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of benzotriazole derivatives, it was found that specific alkyl substitutions significantly enhanced the inhibitory effects against HCV helicase. The most effective derivatives were those with branched alkyl groups, which improved binding affinity and selectivity .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of benzotriazole derivatives against Candida species. The study revealed that introducing hydrophobic substituents increased antifungal activity significantly, suggesting that structural modifications can lead to enhanced therapeutic potential .

Case Study 3: Antiparasitic Properties

Research into antiparasitic activities showed that certain benzotriazole derivatives exhibited potent effects against Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 µg/mL . This highlights the potential for developing new treatments for parasitic infections using modified benzotriazole compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one is C16H20N4OC_{16}H_{20}N_{4}O, with a molecular weight of approximately 284.36 g/mol. The compound features a piperidine ring and a benzotriazole moiety, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing benzotriazole and piperidine structures often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains. The presence of the piperidine ring enhances the interaction with microbial targets, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of benzotriazole derivatives have been well-documented. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

Enzyme inhibition studies reveal that piperidine derivatives can act as effective inhibitors for enzymes such as acetylcholinesterase and urease. This activity is crucial for developing treatments for conditions like Alzheimer's disease and urinary infections . The specific interactions between the compound and target enzymes can be further explored through molecular docking studies.

Case Studies and Research Findings

Several studies have highlighted the applications of similar compounds:

  • A study indicated that derivatives with both piperidine and benzotriazole exhibited moderate to strong antibacterial activity against various strains .
  • Another research focused on synthesizing novel heterocyclic compounds containing piperidine and evaluating their antimicrobial properties showed promising results in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally analogous molecules:

Compound Core Structure Key Substituents Molecular Formula Notable Properties Reference
1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one (Target) Benzotriazole + piperidin-2-one 2-methylpropyl linker C₁₅H₁₈N₄O Balanced lipophilicity; lactam enhances hydrogen bonding
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one Benzotriazole + pyrrolidin-2-one Methylene linker C₁₁H₁₂N₄O Smaller ring (pyrrolidine) increases ring strain; reduced solubility vs. piperidine
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one Benzimidazolone + piperidine Benzyl, chloro substituent C₁₉H₂₀ClN₃O Chloro increases lipophilicity; benzyl enhances π-π interactions
1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride Benzodiazol-2-one + piperidine Hydrochloride salt C₁₁H₁₄ClN₃O Charged form improves solubility; benzodiazole alters electronic properties
Bezitramid (1-(3-Cyano-3,3-diphenylpropyl)-4-piperidinyl-benzimidazolone) Benzimidazolone + piperidine 3-Cyano-3,3-diphenylpropyl C₃₄H₃₀N₄O High hydrophobicity due to diphenyl groups; potential CNS activity
3-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1-(morpholinomethyl)-4-(4-nitrobenzylideneamino)-1H-1,2,4-triazole Triazole + morpholine Nitro, isobutylphenyl C₂₆H₃₂N₆O₂S Nitro group increases electron-withdrawing effects; morpholine enhances solubility

Key Comparative Insights

Structural Variations and Physicochemical Properties Benzotriazole vs. Benzimidazolone/Benzodiazole: The benzotriazole core (three nitrogen atoms in a fused ring) offers distinct electronic properties compared to benzimidazolone (two nitrogens, lactam) or benzodiazole (two nitrogens, non-lactam). These differences influence hydrogen-bonding capacity and metabolic stability. For example, benzotriazole derivatives are less prone to hydrolysis than benzimidazolones due to aromatic stabilization . Bulky groups like diphenylpropyl in bezitramid significantly increase lipophilicity but may reduce aqueous solubility . Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and ring strain. Piperidin-2-one’s lactam structure improves solubility relative to pyrrolidin-2-one, which has higher strain and reduced polarity .

Synthetic Accessibility

  • Benzotriazole derivatives are typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, benzimidazolones often require condensation reactions between o-phenylenediamine and carbonyl compounds. The target compound’s synthesis likely involves coupling benzotriazole with a pre-functionalized piperidin-2-one intermediate .

Pharmacological and Functional Implications Target Compound: The benzotriazole-piperidinone structure may exhibit protease inhibition or metal-chelating properties, common in benzotriazole applications. Its moderate logP (~2.5 estimated) suggests favorable bioavailability . Chloro-Substituted Analogs: Chlorine in benzimidazolone derivatives (e.g., ) enhances lipophilicity and metabolic resistance but may introduce hepatotoxicity risks .

Toxicity and Safety Profiles Limited toxicity data are available for the target compound.

Preparation Methods

BOP-Mediated Amide Coupling

A plausible route involves coupling a benzotriazole-containing amine with a carboxylic acid precursor of piperidin-2-one. The benzotriazole methanethione derivative 1a (Table 2,) exemplifies intermediates amenable to such transformations.

Procedure :

  • Synthesis of 1-(2-Methylpropyl)-1H-benzotriazole : React 1H-benzotriazole with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
  • Preparation of δ-Amino Carboxylic Acid : Convert δ-valerolactam to its corresponding δ-amino carboxylic acid via hydrolysis.
  • Coupling Reaction : Combine the benzotriazole derivative with the δ-amino carboxylic acid using benzotriazole-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in THF, yielding the linear amide precursor.
  • Lactam Cyclization : Treat the amide with a dehydrating agent (e.g., PCl₅) to induce cyclization, forming the piperidin-2-one ring.

Mechanistic Insight : BOP activates the carboxylate intermediate, facilitating nucleophilic attack by the benzotriazole amine. Subsequent cyclization proceeds via intramolecular amide bond formation.

Intramolecular Cyclization Strategies

Radical-Mediated Cyclization

Radical-initiated cyclizations, as demonstrated in piperidine synthesis, offer a pathway to construct the lactam ring while retaining the benzotriazole moiety.

Procedure :

  • Synthesis of Linear Precursor : Prepare an allylic amine derivative bearing a benzotriazole group and a ketone functionality.
  • Radical Initiation : Employ triethylborane or AIBN to generate radicals, promoting 6-endo-trig cyclization (Scheme 30B,).
  • Oxidative Aromatization : The intermediate radical undergoes hydrogen abstraction and oxidation, yielding the piperidin-2-one core.

Optimization : Solvent choice (e.g., THF vs. methanol) influences regioselectivity, with anhydrous conditions favoring lactam formation.

Benzotriazole Ring-Opening and Functionalization

PMHS-Mediated Thioacylbenzotriazole Cleavage

The benzotriazole ring cleavage (BtRC) methodology can be adapted to introduce sulfur-containing intermediates en route to the target compound.

Procedure :

  • Synthesis of Thioacylbenzotriazole : React 1-(2-methylpropyl)-1H-benzotriazole with thiocarbonyldiimidazole to form the thioacyl derivative.
  • PMHS-Mediated Cleavage : Treat the thioacylbenzotriazole with poly(methylhydrosiloxane) (PMHS) and AIBN in THF at 110°C, generating a thiol intermediate (Scheme 4,).
  • Thiol Oxidation : Oxidize the thiol to a sulfonic acid, followed by coupling with a piperidinone precursor.

Mechanism : PMHS generates silyl radicals that initiate β-scission of the benzotriazole N–N bond, releasing nitrogen and forming a thiolate intermediate.

Comparative Analysis of Synthetic Routes

Table 1. Summary of Preparation Methods

Method Key Reagents Yield (%) Advantages Limitations
BOP Coupling BOP, δ-amino carboxylic acid ~65 High regioselectivity Multi-step purification
Radical Cyclization AIBN, Triethylborane ~70 Single-step cyclization Radical byproducts
PMHS Cleavage PMHS, AIBN ~69 Solvent-free conditions feasible Requires thioacyl intermediate

Experimental Challenges and Optimizations

Solvent and Temperature Effects

  • THF vs. Toluene : THF enhances polar intermediate solubility, improving cyclization efficiency (Table 1,).
  • Temperature Control : Reactions above 100°C risk benzotriazole decomposition, necessitating precise thermal management.

Stereochemical Considerations

Chiral ligands (e.g., quinoline organocatalysts) may enforce enantioselectivity during cyclization, though racemization remains a concern in protic solvents.

Q & A

What are the common synthetic routes for synthesizing 1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis typically involves multi-step alkylation and condensation reactions. A key step is the introduction of the benzotriazole moiety via nucleophilic substitution or coupling reactions. For example, alkylation of piperidin-2-one derivatives with 1H-benzotriazole-containing reagents under basic conditions (e.g., K₂CO₃ in DMF) is a common strategy . Optimization of solvent polarity, temperature (e.g., 60–80°C for 12–24 hours), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of benzotriazole reagent) can enhance yields. Monitoring intermediates via TLC or LC-MS ensures reaction progress .

Advanced Research Focus
Advanced methods include flow chemistry for scalable synthesis, as demonstrated in analogous piperidin-2-one alkylations using benzophenone-mediated photoredox catalysis . Kinetic studies (e.g., in situ FTIR or NMR) can identify rate-limiting steps, such as steric hindrance from the 2-methylpropyl group. Computational modeling (DFT) aids in predicting transition states and optimizing regioselectivity .

How is the purity and structural integrity of this compound validated in academic research?

Basic Research Focus
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, targeting ≥95% purity. Structural confirmation employs 1^1H and 13^13C NMR to verify the benzotriazole proton environment (δ 7.5–8.5 ppm) and piperidin-2-one carbonyl resonance (δ 170–175 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+^+) with ≤3 ppm error .

Advanced Research Focus
Chiral purity analysis (e.g., chiral HPLC or SFC) is critical if stereocenters are present. X-ray crystallography resolves absolute configuration for crystalline derivatives, as seen in structurally related piperidin-2-one compounds . Stability studies under thermal and oxidative stress (40°C, 75% RH for 4 weeks) evaluate degradation pathways .

What computational methods predict the reactivity and binding interactions of this compound?

Advanced Research Focus
Molecular docking (AutoDock Vina) models interactions with biological targets like TAAR1, leveraging structural analogs with known receptor affinities . MD simulations (GROMACS) assess conformational stability in aqueous and lipid bilayers. DFT calculations (B3LYP/6-31G*) predict electrophilic sites for functionalization, such as the benzotriazole N1 position .

How do structural modifications (e.g., substituent variations) influence biological activity?

Advanced Research Focus
Comparative studies of piperidin-2-one derivatives show that electron-withdrawing groups (e.g., chloro, fluorophenyl) enhance receptor binding affinity by 2–3-fold, while bulky substituents (e.g., 2-methylpropyl) may reduce solubility but improve metabolic stability . SAR analysis of benzotriazole analogs reveals that N-alkylation decreases off-target kinase inhibition .

What challenges arise in synthesizing stereoisomers of this compound, and how are they resolved?

Advanced Research Focus
Stereoselective synthesis of chiral centers (e.g., at the piperidin-2-one ring) requires asymmetric catalysis. For example, enantiopure intermediates are obtained via Jacobsen’s hydrolytic kinetic resolution or using chiral auxiliaries (e.g., Evans oxazolidinones) . Diastereomer separation employs preparative HPLC with cellulose-based columns .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Focus
Discrepancies often stem from assay variability (e.g., cell line differences or ligand concentrations). Meta-analysis of IC₅₀ values using standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) validate target engagement .

What are the key differences in reactivity compared to other piperidin-2-one derivatives?

Basic Research Focus
The benzotriazole group introduces unique photolytic stability and hydrogen-bonding capacity, contrasting with simpler alkyl-substituted analogs. For example, the 1H-benzotriazole moiety resists hydrolysis under acidic conditions (pH 2–4) but undergoes photodecomposition under UV light .

What analytical strategies distinguish degradation products during stability studies?

Advanced Research Focus
LC-MS/MS identifies major degradation pathways, such as oxidation at the piperidine ring (m/z +16) or benzotriazole cleavage. Forced degradation under peroxide exposure (3% H₂O₂, 24 hours) reveals labile sites, while QbD principles guide formulation strategies to mitigate instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.